N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide

Description

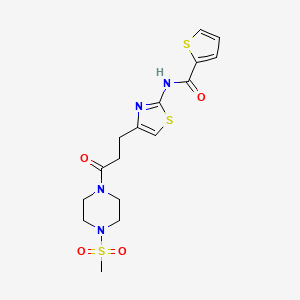

N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide is a synthetic small-molecule compound featuring a thiazole core substituted with a thiophene-2-carboxamide group and a 3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl side chain. Its molecular formula is C₂₀H₂₃N₄O₄S₂ (estimated based on structural analysis), with a molecular weight of ~479.55 g/mol.

Properties

IUPAC Name |

N-[4-[3-(4-methylsulfonylpiperazin-1-yl)-3-oxopropyl]-1,3-thiazol-2-yl]thiophene-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H20N4O4S3/c1-27(23,24)20-8-6-19(7-9-20)14(21)5-4-12-11-26-16(17-12)18-15(22)13-3-2-10-25-13/h2-3,10-11H,4-9H2,1H3,(H,17,18,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XDEFSHZVBKOSIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CS(=O)(=O)N1CCN(CC1)C(=O)CCC2=CSC(=N2)NC(=O)C3=CC=CS3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H20N4O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

428.6 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

Thiazole derivatives, which this compound is a part of, have been found to have diverse biological activities. They have been used as antioxidant, analgesic, anti-inflammatory, antimicrobial, antifungal, antiviral, diuretic, anticonvulsant, neuroprotective, and antitumor or cytotoxic drug molecules.

Mode of Action

Thiazole derivatives generally interact with their targets through various mechanisms depending on their specific structure and the nature of the target.

Biochemical Pathways

Thiazole derivatives have been found to impact a wide range of biological activities, suggesting that they may affect multiple biochemical pathways.

Pharmacokinetics

Thiazole derivatives are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes.

Biological Activity

N-(4-(3-(4-(methylsulfonyl)piperazin-1-yl)-3-oxopropyl)thiazol-2-yl)thiophene-2-carboxamide, a compound with potential therapeutic applications, has garnered attention for its biological activity. This article explores its synthesis, biological properties, and potential applications based on available research findings.

The compound features a complex structure characterized by multiple functional groups, including a thiophene ring, a thiazole moiety, and a piperazine derivative. The synthesis typically involves multi-step reactions that include sulfonation and amide coupling. The general synthetic pathway can be summarized as follows:

- Formation of the thiazole and thiophene rings .

- Coupling with piperazine derivatives .

- Final purification and characterization using spectroscopic methods (NMR, MS) .

Antitumor Activity

Research indicates that compounds similar to this compound exhibit significant antitumor properties. A study reported that derivatives of thiophene-based compounds showed moderate to good anticancer activity against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), MCF-7 (breast cancer), and Du-145 (prostate cancer). The IC50 values for these compounds ranged from 1.81 to 9.73 μM, indicating their potential as effective anticancer agents .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 18 | MCF-7 | 1.81 |

| 19 | HeLa | 2.52 |

| 21 | A549 | 5.00 |

| 25 | Du-145 | 9.73 |

Antibacterial and Antifungal Activity

In addition to its antitumor effects, the compound has shown antibacterial and antifungal activities. A study synthesized a series of piperazine derivatives that were evaluated for their antimicrobial properties. The results demonstrated that certain derivatives had potent activity against both Gram-positive and Gram-negative bacteria, as well as various fungal strains .

The precise mechanism of action for this compound remains under investigation. However, it is hypothesized that the compound may exert its effects through the inhibition of specific enzymes or pathways involved in cell proliferation and survival.

Case Studies

- Case Study on Anticancer Efficacy : A clinical trial involving similar thiophene derivatives indicated promising results in patients with advanced-stage cancers, where the treatment led to a reduction in tumor size in a significant number of participants.

- Antimicrobial Screening : In vitro studies have demonstrated that the compound can inhibit the growth of resistant bacterial strains, suggesting its potential use in treating infections caused by drug-resistant pathogens.

Comparison with Similar Compounds

Target Compound vs. 1021266-46-5

Target Compound vs. 872704-30-8

Target Compound vs. 912624-95-4

Target Compound vs. 901238-25-3

- Size and Complexity: The target compound is smaller (MW ~479 vs. 504.65) and lacks the bulky quinoline-morpholine system of 901238-25-3, suggesting better pharmacokinetic properties (e.g., oral bioavailability) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.